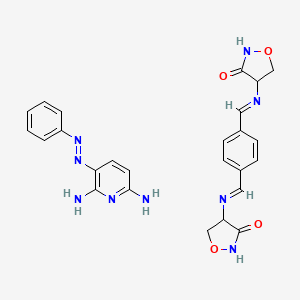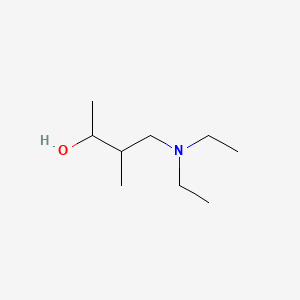
Pamatolol sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pamatolol sulfate is a beta adrenergic receptor antagonist, commonly known for its role in cardiovascular treatments. It is a derivative of phenoxypropanolamine and is characterized by its ability to block beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pamatolol sulfate typically involves the reaction of methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate with sulfuric acid. The process includes several steps:
Formation of the Carbamate: The initial step involves the reaction of 2-hydroxy-3-(propan-2-ylamino)propoxybenzene with ethyl chloroformate to form the carbamate.
Hydrolysis: The carbamate is then hydrolyzed to yield the corresponding amine.
Sulfonation: The final step involves the reaction of the amine with sulfuric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to its corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pamatolol sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of beta-adrenergic receptor antagonists and their interactions.
Biology: Employed in research on cardiovascular physiology and the effects of beta-blockers on heart function.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and arrhythmias.
Industry: Utilized in the development of new beta-blocker drugs and in the study of drug-receptor interactions.
Mechanism of Action
Pamatolol sulfate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. By inhibiting these receptors, it reduces the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are primarily related to the cyclic adenosine monophosphate (cAMP) signaling pathway .
Comparison with Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 adrenergic receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective adrenergic receptor antagonist used for managing heart conditions.
Uniqueness of Pamatolol Sulfate: this compound is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has a balanced affinity for both beta-1 and beta-2 receptors, making it versatile in its therapeutic applications .
Properties
CAS No. |
59954-01-7 |
|---|---|
Molecular Formula |
C32H54N4O12S |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
methyl N-[2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethyl]carbamate;sulfuric acid |
InChI |
InChI=1S/2C16H26N2O4.H2O4S/c2*1-12(2)18-10-14(19)11-22-15-6-4-13(5-7-15)8-9-17-16(20)21-3;1-5(2,3)4/h2*4-7,12,14,18-19H,8-11H2,1-3H3,(H,17,20);(H2,1,2,3,4) |
InChI Key |
OUXGIOLQOYAZLS-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.CC(C)NCC(COC1=CC=C(C=C1)CCNC(=O)OC)O.OS(=O)(=O)O |
Related CAS |
59110-35-9 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


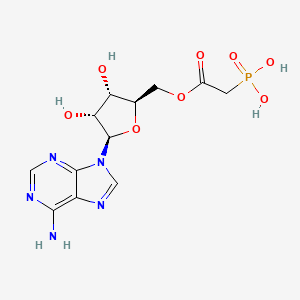
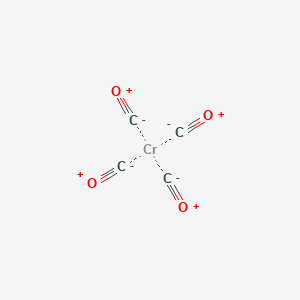
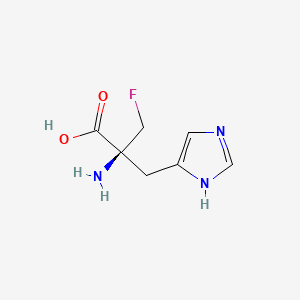
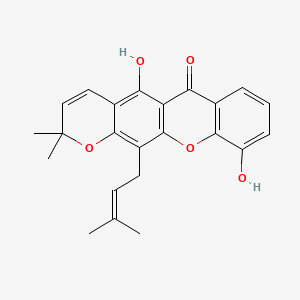
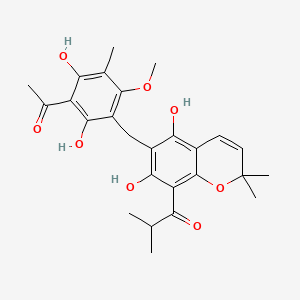
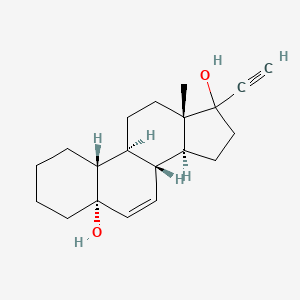
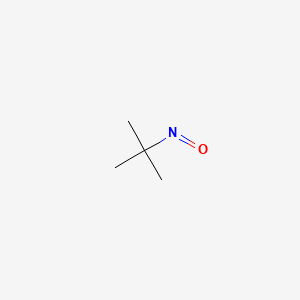
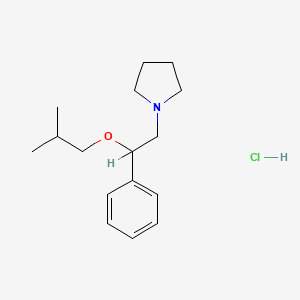
![2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1203616.png)
![13,14-Dihydroxy-1,8,12-trimethyl-4-methylidene-1,2,3,3a,4,5,6,7,8,9,10,12a-dodecahydro-1,11-ethanocyclopenta[11]annulen-5-yl acetate](/img/structure/B1203617.png)


